molecular formula C13H11NO3 B6327600 2-Hydroxy-5-(4-methylphenyl)nicotinic acid CAS No. 1261935-09-4

2-Hydroxy-5-(4-methylphenyl)nicotinic acid

Cat. No.: B6327600
CAS No.: 1261935-09-4
M. Wt: 229.23 g/mol
InChI Key: JEDVXQBMXUHDHP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, featuring a hydroxyl group at the 2-position and a 4-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-methylphenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-(4-methylphenyl)nicotinic acid.

    Reduction: Formation of 2-hydroxy-5-(4-methylphenyl)nicotinyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

2-Hydroxy-5-(4-methylphenyl)nicotinic acid can be compared with other similar compounds, such as:

    2-Hydroxy-5-(phenyl)nicotinic acid: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    2-Hydroxy-5-(4-chlorophenyl)nicotinic acid: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties and applications.

    2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid: Features a methoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)10-6-11(13(16)17)12(15)14-7-10/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDVXQBMXUHDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604831
Record name 5-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-09-4
Record name 5-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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